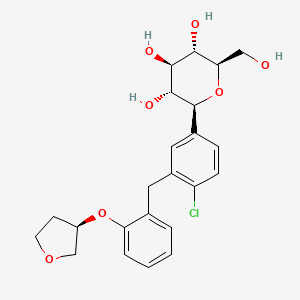

Empagliflozin ortho isomer

説明

Structure

3D Structure

特性

CAS番号 |

2452301-30-1 |

|---|---|

分子式 |

C23H27ClO7 |

分子量 |

450.9 g/mol |

IUPAC名 |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H27ClO7/c24-17-6-5-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(17)9-13-3-1-2-4-18(13)30-16-7-8-29-12-16/h1-6,10,16,19-23,25-28H,7-9,11-12H2/t16-,19-,20-,21+,22-,23+/m1/s1 |

InChIキー |

ISERMSWSEGERFK-WBWVDNPISA-N |

異性体SMILES |

C1COC[C@@H]1OC2=CC=CC=C2CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |

正規SMILES |

C1COCC1OC2=CC=CC=C2CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |

製品の起源 |

United States |

Structural Elucidation and Isomeric Relationship of Empagliflozin Ortho Isomer

Determination of the Ortho Isomeric Structure relative to Empagliflozin (B1684318)

Empagliflozin and its ortho isomer are constitutional isomers, meaning they share the same molecular formula, C₂₃H₂₇ClO₇, but differ in the connectivity of their atoms. pnrjournal.com The key structural distinction lies in the substitution pattern on one of the phenyl rings.

In empagliflozin, the C-glucoside moiety and the methylene (B1212753) bridge connecting to the second aromatic ring are in a 1,4- (para) relationship on the chloro-substituted phenyl ring. Conversely, in the empagliflozin ortho isomer, these two substituents are positioned in a 1,2- (ortho) arrangement on the chloro-substituted phenyl ring. This positional difference significantly impacts the molecule's three-dimensional structure and, consequently, its physicochemical properties.

The IUPAC name for empagliflozin is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. In contrast, the IUPAC name for the this compound is (2S,3R,4R,5S,6R)-2-[2-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, clearly indicating the ortho-substitution pattern. The CAS number for the this compound is 2452301-30-1. veeprho.com

Table 1: Structural Comparison of Empagliflozin and its Ortho Isomer

| Feature | Empagliflozin | This compound |

| Molecular Formula | C₂₃H₂₇ClO₇ | C₂₃H₂₇ClO₇ |

| Molecular Weight | 450.91 g/mol | 450.91 g/mol |

| Substitution Pattern | Para-substituted phenyl ring | Ortho-substituted phenyl ring |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | (2S,3R,4R,5S,6R)-2-[2-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

| CAS Number | 864070-44-0 | 2452301-30-1 |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Confirmation

The unambiguous structural confirmation of the this compound relies on a suite of advanced analytical techniques. While specific experimental data for this particular isomer is not widely published in peer-reviewed literature, the principles of these methodologies and their application to empagliflozin and its related impurities are well-established. semanticscholar.orgnih.gov Commercial suppliers of the this compound reference standard provide comprehensive characterization data, including 1H-NMR, mass spectrometry, and HPLC, with their products. synzeal.comaquigenbio.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For the this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement. semanticscholar.org

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value | Significance |

| Molecular Formula | C₂₃H₂₇ClO₇ | Confirms the elemental composition. |

| Calculated Exact Mass | 450.1449 | Provides a highly accurate theoretical mass for comparison with experimental data. |

| Observed m/z | Expected to be within a few ppm of the calculated exact mass | Confirms the elemental composition with high confidence. |

| Fragmentation Pattern | Characteristic fragments resulting from the cleavage of the glycosidic bond, loss of the tetrahydrofuran (B95107) moiety, and other bond ruptures. | Provides structural information about the connectivity of the molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the carbon-hydrogen framework of the this compound. nih.gov

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ortho-substitution pattern of the this compound would lead to a distinct set of chemical shifts and coupling patterns for the aromatic protons compared to empagliflozin.

¹³C NMR: The carbon-13 NMR spectrum would show the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be particularly informative in confirming the ortho-substitution pattern.

Table 3: Expected ¹H and ¹³C NMR Spectral Features for this compound

| Nucleus | Expected Chemical Shift Region (ppm) | Expected Signals and Multiplicities |

| ¹H | 6.5 - 8.0 | Aromatic protons with coupling patterns indicative of ortho-substitution. |

| 3.0 - 5.0 | Protons of the glucose and tetrahydrofuran moieties. | |

| 3.5 - 4.5 | Methylene bridge protons. | |

| ¹³C | 110 - 160 | Aromatic and vinylic carbons. |

| 60 - 90 | Carbons of the glucose and tetrahydrofuran moieties. | |

| ~40 | Methylene bridge carbon. |

2D NMR experiments are essential for establishing the precise connectivity of atoms within the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map out the proton-proton connectivities within the glucose and tetrahydrofuran rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Table 4: Expected 2D NMR Correlations for Structural Confirmation of this compound

| Experiment | Type of Correlation | Significance for Structural Elucidation |

| ¹H-¹H COSY | ¹H to neighboring ¹H | Confirms the spin systems within the glucose and tetrahydrofuran rings. |

| HSQC | ¹H to directly attached ¹³C | Assigns the carbon signals based on the proton assignments. |

| HMBC | ¹H to ¹³C over 2-3 bonds | Establishes the connectivity between the different structural fragments, crucially confirming the ortho-positioning of the substituents on the phenyl ring. |

Chiral Purity and Stereochemical Considerations in Empagliflozin Isomers

Empagliflozin is a chiral molecule, possessing six stereogenic centers. The specific stereochemistry is crucial for its biological activity. The IUPAC name of empagliflozin, (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, defines the absolute configuration at each of these chiral centers. The this compound shares the same number of chiral centers with the same relative stereochemistry within the glucose and tetrahydrofuran moieties.

The control of stereochemistry during the synthesis of empagliflozin and the analysis of its chiral purity are critical aspects of its manufacturing process. The presence of unwanted stereoisomers could potentially affect the efficacy and safety of the drug.

Chiral High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the chiral purity of empagliflozin and its isomers. Methods using chiral stationary phases, such as those based on amylose (B160209) or cellulose (B213188) derivatives, have been developed to separate empagliflozin from its potential optical isomers. synzeal.com These methods are essential for ensuring that the final drug substance meets the required specifications for stereoisomeric purity.

Synthetic Pathways and Mechanistic Studies of Empagliflozin Ortho Isomer Formation

Identification of Empagliflozin (B1684318) Ortho Isomer as a Process-Related Impurity

During the laboratory optimization and manufacturing of Empagliflozin, several process-related impurities are identified. informahealthcare.comresearchgate.net The Empagliflozin ortho isomer is one such impurity, characterized as a structural variant of the main compound. Its presence is typically detected and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netrsc.org The structure of the ortho isomer has been elucidated using various spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS), 1D-NMR (¹H, ¹³C), and 2D-NMR (COSY, HSQC, HMBC) spectroscopy. researchgate.net The chemical name for the this compound is (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. synzeal.comveeprho.com

Mechanistic Investigations into Ortho Isomer Byproduct Formation

The formation of the this compound is intricately linked to the key chemical transformations in the synthesis of Empagliflozin, particularly the Friedel-Crafts reaction. informahealthcare.comacs.org Understanding the mechanism of its formation is crucial for developing control strategies.

A critical step in many reported syntheses of Empagliflozin is the Friedel-Crafts acylation, which constructs the diarylketone intermediate. informahealthcare.comacs.orgnih.gov For instance, the reaction of 5-halo-2-chlorobenzoyl chloride with a substituted phenoxytetrahydrofuran derivative is a common strategy. informahealthcare.comcjph.com.cn The regioselectivity of this electrophilic aromatic substitution is a key determinant of the impurity profile. The desired product is the para-substituted isomer, which leads to Empagliflozin. However, the formation of the ortho-substituted isomer gives rise to the this compound impurity. acs.org The directing effects of the substituents on the aromatic ring play a significant role in determining the position of acylation.

Several factors can influence the regioselectivity of the Friedel-Crafts acylation and, consequently, the distribution of para and ortho isomers.

Reactants: The nature of the starting materials, including the specific halogen substituents on the benzoyl chloride and the structure of the other aromatic reactant, can affect the steric and electronic environment of the reaction, thereby influencing the isomer ratio.

Catalysts: Lewis acids are essential catalysts for Friedel-Crafts reactions. The choice of Lewis acid can significantly impact the regioselectivity. nih.govgoogle.com Common Lewis acids used in these syntheses include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂). acs.orgnih.gov The strength and steric bulk of the Lewis acid can alter the reaction pathway and favor the formation of one isomer over the other.

Reaction Conditions: Temperature is a critical parameter. Studies have shown that reaction temperature influences the production of the ortho isomer. informahealthcare.com For example, increasing the reaction temperature can lead to a higher percentage of the undesired ortho isomer. informahealthcare.com The choice of solvent also plays a role in the reaction outcome. informahealthcare.com

The following table summarizes the effect of reaction temperature on the formation of a key intermediate's ortho isomer, as investigated in one study. informahealthcare.com

| Entry | Reaction Temperature (°C) | Percentage of Ortho Isomer by Weight |

| 1 | 0-5 | Not specified, but 15.2% raw material remained after 5.5 hours |

| 5 | 35 | 1.2% |

This table is based on data related to the formation of an intermediate's positional isomer during the Friedel-Crafts acylation step in Empagliflozin synthesis. informahealthcare.com

Development of Synthetic Strategies to Mitigate Ortho Isomer Generation

To control the formation of the this compound, researchers have focused on developing synthetic strategies that enhance the regioselectivity of the key bond-forming reactions.

Process optimization is a key strategy to minimize the formation of the ortho isomer and other process-related impurities. informahealthcare.com This involves a systematic investigation of reaction parameters to identify conditions that favor the formation of the desired para isomer.

Key optimization parameters include:

Careful selection of Lewis acid catalyst: As mentioned, different Lewis acids can afford different levels of regioselectivity. nih.gov

Control of reaction temperature: Lowering the reaction temperature can often improve regioselectivity and reduce the formation of the ortho isomer. informahealthcare.com

Solvent screening: The choice of solvent can influence the solubility of reactants and intermediates, as well as the activity of the catalyst, thereby affecting the isomer ratio. informahealthcare.com

Purification techniques: Even with optimized reaction conditions, some amount of the ortho isomer may still be formed. Effective purification methods, such as recrystallization, are employed to remove these impurities from the final product. informahealthcare.com For instance, recrystallization from ethanol has been shown to effectively remove impurities to achieve high purity of the final API. informahealthcare.com

By carefully controlling these parameters, the formation of the this compound can be minimized, ensuring the final product meets the stringent purity requirements for pharmaceuticals. alentris.org

Design of Alternative Synthetic Routes with Reduced Isomer Burden

To address the challenge of ortho isomer formation, significant research has focused on developing alternative synthetic strategies that offer higher regioselectivity and reduce the burden of purification. These approaches either modify the problematic Friedel-Crafts reaction or bypass it entirely.

One successful modification involves changing the Lewis acid catalyst in the Friedel-Crafts acylation. A study on the synthesis of diarylmethanes, the core structure of SGLT2 inhibitors, demonstrated that using titanium tetrachloride (TiCl₄) instead of the more common aluminum chloride (AlCl₃) can completely prevent the formation of regioisomers. figshare.comtandfonline.com While the yield for the empagliflozin intermediate was moderate (39%) due to incomplete conversion, the reaction was exceptionally clean with no detectable ortho-substituted byproduct. figshare.comtandfonline.com This highlights a powerful strategy where catalyst choice directly enhances the regioselectivity of the acylation step.

Table 1: Effect of Lewis Acid on Regioselectivity in Friedel-Crafts Acylation An interactive data table comparing the outcomes of Friedel-Crafts acylation using different Lewis acids.

| Lewis Acid | Target Product Yield | Ortho Isomer Formation | Reference |

|---|---|---|---|

| AlCl₃ | Variable | Significant formation observed | sigmaaldrich.com |

| TiCl₄ | 39% | Not detected | figshare.comtandfonline.com |

Another approach involves altering the nature of the electrophilic substitution reaction itself. An improved process for empagliflozin synthesis replaces the Friedel-Crafts acylation/reduction sequence with a direct Friedel-Crafts alkylation. masterorganicchemistry.com In this route, (S)-3-phenoxytetrahydrofuran is alkylated with 2-chloro-5-iodobenzyl bromide. This method avoids the generation of the highly reactive acylium ion intermediate that is prone to ortho attack. A related patent claims that with this process, "the product cannot be isomerized easily, impurities are fewer". google.com This strategy provides a more direct and cleaner route to the diarylmethane core, thereby minimizing the formation of the ortho isomer from the outset.

Further investigations have focused on optimizing the conditions of the traditional Friedel-Crafts acylation to suppress the formation of the positional isomer. Research has shown that both reaction temperature and the choice of solvent have a significant impact on the level of the ortho impurity generated. sigmaaldrich.com For example, conducting the reaction at lower temperatures generally improves the selectivity for the para product.

Table 2: Influence of Reaction Conditions on Friedel-Crafts Isomer Formation An interactive data table detailing research findings on how different solvents and temperatures affect the generation of the ortho isomer impurity.

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product (%) | Ortho Isomer (%) |

|---|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 | 1.0 | 98 | 85 | 13 |

| 2 | Dichloromethane (DCM) | 0 | 2.5 | 98 | 91 | 7 |

| 3 | 1,2-Dichloroethane (DCE) | 25 | 1.0 | 98 | 87 | 11 |

| 4 | Nitromethane | 25 | 1.0 | 98 | 82 | 16 |

Data sourced from studies on the optimization of the empagliflozin synthesis. sigmaaldrich.com

Analytical Method Development and Validation for Empagliflozin Ortho Isomer Quantification

Methodological Approaches for Impurity Determination and Control

The analysis of impurities is a crucial step in the quality control of active pharmaceutical ingredients (APIs) and finished products. rsc.orgnih.gov Even in small concentrations, impurities arising from the synthesis process or degradation can affect the efficacy and safety of a drug. rsc.orgnih.gov The development of robust analytical methods is therefore essential for monitoring and controlling these impurities. For Empagliflozin (B1684318), this includes managing isomers and other related substances that may be formed during manufacturing. nih.govscribd.com

Methodological approaches often follow Quality by Design (QbD) principles to ensure that the analytical method is robust and fit for its intended purpose. rsc.orgnih.gov This involves predefined objectives and risk analysis to develop reliable methodologies. rsc.orgnih.gov The goal is to create a method that can effectively separate the main compound from all potential impurities, including isomers, and provide accurate quantification. rsc.orgnih.gov During the synthesis of Empagliflozin, several process-related impurities can be identified, necessitating methods that can control their levels in the final product. scribd.com For instance, in the synthesis of a key intermediate, a positional isomer was identified, and its formation was controlled by optimizing reaction temperature and solvent. scribd.com Effective impurity control provides guarantees for the quality of the Empagliflozin drug substance. google.com

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. ijpsjournal.com For pharmaceutical analysis, high-performance liquid chromatography (HPLC) is a primary tool for identifying and quantifying impurities. nih.govresearchgate.netresearchgate.netpnrjournal.com Various HPLC-based methods have been developed for the analysis of Empagliflozin and its related substances, demonstrating the versatility of this technique in handling complex separation challenges. researchgate.netresearchgate.netijamscr.com These methods are crucial for ensuring the purity of the drug substance and the quality of the final pharmaceutical product. pnrjournal.comijamscr.com

HPLC is the most widely used technique for the quantitative analysis of Empagliflozin and its impurities. researchgate.netekb.eg Numerous HPLC methods have been developed and validated according to International Council on Harmonisation (ICH) guidelines to ensure they are accurate, precise, and reliable for routine quality control analysis. researchgate.netpjps.pk These methods are capable of separating Empagliflozin from its synthesis-related impurities, including isomers and degradation products. nih.govresearchgate.netasianpubs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Empagliflozin and its ortho isomer. researchgate.netimpactfactor.org These methods typically utilize a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase. ajpaonline.comnih.govjipbs.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. helixchrom.com

Various RP-HPLC methods have been developed, each with specific chromatographic conditions optimized for the separation of Empagliflozin from its impurities. researchgate.netnih.govajptonline.com A simple, isocratic RP-HPLC method was developed using a C18 column with a mobile phase of methanol (B129727) and 0.1% orthophosphoric acid, successfully separating Empagliflozin from its degradation products. Another study employed a gradient elution method on a Spherisorb® RP-18 column with a mobile phase consisting of acetonitrile (B52724) and formic acid (pH 4.0). researchgate.netnih.gov

Stability-indicating analytical methods are crucial as they can resolve the active pharmaceutical ingredient from any degradation products, ensuring that the measured potency of the drug is accurate and not affected by the presence of impurities. wisdomlib.org For Empagliflozin, several stability-indicating RP-HPLC methods have been developed and validated. ajpaonline.comresearchgate.net These methods are established by subjecting the drug to forced degradation under various stress conditions, such as acid and alkaline hydrolysis, oxidation, heat, and photolysis. ajpaonline.comnih.gov

One such method used a Phenomenex C18 column and a mobile phase of methanol and water (70:30% v/v) to separate Empagliflozin from products formed under acidic, alkaline, oxidative, thermal, and photolytic stress. ajpaonline.com Another study developed a method using an Agilent C18 column with a mobile phase of methanol and 0.05% acetic acid (pH 3.3), which demonstrated the ability to separate empagliflozin from its degradation products, with degradation ranging from 2.85% to 7.43%. bohrium.com The specificity of these methods in the presence of degradation products, including potential isomers, confirms their suitability for stability studies. nih.gov

Since Empagliflozin is a chiral molecule with multiple stereogenic centers, controlling its stereochemical purity is essential. pnrjournal.com Chiral HPLC methods are specifically designed to separate enantiomers and diastereomers. These methods typically employ a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, allowing for their separation.

A normal-phase chiral HPLC method was developed for determining the chiral purity of Empagliflozin and separating it from its (R)-enantiomer. ejbps.com This method utilized an immobilized cellulose (B213188) tris (3,5-dichlorophenyl carbamate) stationary phase (Chiralpak IC column). ejbps.com Another approach uses amylose (B160209) or cellulose derivative chiral columns to separate and determine Empagliflozin and its optical isomers. google.com The resolution between the enantiomers in such methods is a critical parameter, with a USP resolution of not less than 1.5 being a common target. ejbps.com

The selection of the stationary phase and the optimization of the mobile phase are critical steps in developing a successful HPLC method. semanticscholar.org The choice of column (stationary phase), such as C18, C8, or phenyl columns, depends on the polarity and chemical nature of the analytes to be separated. nih.govnih.govijpsjournal.com For Empagliflozin and its isomers, C18 columns are frequently used due to their versatility and hydrophobicity. pjps.pknih.gov

Mobile phase optimization involves adjusting the type of organic solvent (e.g., acetonitrile, methanol), the aqueous component (e.g., water, buffer), the ratio of these components, and the pH. researchgate.netpjps.pkimpactfactor.org For example, one method found a mobile phase of acetonitrile and 0.1% trifluoroacetic acid solution (70:30 v/v) at pH 4.8 to be optimal. pjps.pk Another study optimized the mobile phase using a Central Composite Design, settling on a mixture of methanol, acetonitrile, and water (60:5:35 v/v). nih.gov The goal of this optimization is to achieve good peak shape, adequate resolution between Empagliflozin and its ortho isomer, and a reasonable analysis time. innovareacademics.in

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and highly sensitive technique for the comprehensive profiling of pharmaceutical impurities. Its application is particularly crucial for separating and identifying structurally similar compounds, such as the Empagliflozin ortho isomer from the parent Empagliflozin API. The method combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry.

In a typical LC-MS/MS method for analyzing Empagliflozin and its related substances, chromatographic separation is often achieved using a reverse-phase column, such as a C18 column. bohrium.comasiapharmaceutics.infoasianpubs.org The mobile phase commonly consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium (B1175870) bicarbonate or formic acid, often run in an isocratic or gradient elution mode to achieve optimal separation. bohrium.comasiapharmaceutics.infoasianpubs.orgresearchgate.net

Following chromatographic separation, the eluent is introduced into a mass spectrometer, frequently equipped with an electrospray ionization (ESI) source. payeshdarou.ir The mass spectrometer operates by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). For Empagliflozin, a common transition monitored is m/z 451.04 → 71.07. researchgate.net By establishing a unique transition for the ortho isomer, the method can unambiguously detect and quantify it, even at trace levels, ensuring a comprehensive impurity profile.

Rigorous Analytical Method Validation (AMV) Parameters

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. This validation is performed in accordance with guidelines established by the International Council for Harmonisation (ICH). payeshdarou.irsciencescholar.usallmultidisciplinaryjournal.com The validation process for methods quantifying the this compound assesses a range of parameters to confirm that the method is accurate, precise, specific, and sensitive.

Evaluation of Accuracy, Precision, Specificity, and Sensitivity

The core parameters evaluated during method validation ensure the reliability of the analytical data.

Accuracy: This parameter demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies, where a known amount of the ortho isomer is spiked into a sample matrix and the percentage recovered is calculated. bohrium.comasianpubs.org

Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. bohrium.comasianpubs.org The precision is reported as the relative standard deviation (%RSD).

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the main API (Empagliflozin), other impurities, degradation products, or matrix components. The method must demonstrate baseline separation of the ortho isomer from all other potential peaks.

Sensitivity: The sensitivity of an analytical method indicates its ability to detect and quantify low concentrations of the analyte in a sample. It is formally determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). bohrium.comasianpubs.org

The following table summarizes typical validation results for a stability-indicating HPLC method developed for Empagliflozin and its related impurities.

| Parameter | Test | Acceptance Criteria | Typical Result (for a related impurity) |

| Accuracy | % Recovery | 90.0% - 110.0% | 95.07% to 96.27% bohrium.comasianpubs.org |

| Precision | % RSD | Not More Than 2.0% | 0.0837% bohrium.comasianpubs.org |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | > 0.999 asiapharmaceutics.info |

Determination of Detection and Quantification Limits for the Ortho Isomer

Determining the limits of detection and quantification is a critical component of validating an analytical method for impurities.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for ensuring that even trace amounts of the this compound can be reliably controlled. For a validated HPLC method analyzing Empagliflozin-related impurities, the sensitivity was demonstrated with the following limits. bohrium.comasianpubs.org

| Parameter | Definition | Result (for a related impurity) |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | 0.030262 ppm bohrium.comasianpubs.org |

| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified. | 0.092621 ppm bohrium.comasianpubs.org |

Application of this compound as a Reference Standard and Internal Standard

The highly purified this compound plays a vital role in the analytical workflow, serving as both a reference and an internal standard. aquigenbio.com

Reference Standard: In its capacity as a reference standard, the ortho isomer is used as a calibrator to accurately identify and quantify the impurity in test samples of the Empagliflozin API. This high-quality standard is essential for developing and validating analytical methods and is a critical component of routine quality control (QC) applications. aquigenbio.com

Internal Standard: The this compound can also be employed as an internal reference standard during the quality control process. An internal standard is a known quantity of a compound, distinct from the analyte, added to samples to correct for potential variations in sample handling, instrument response, or injection volume. Using the ortho isomer for this purpose can enhance the accuracy and precision of the quantification of other related impurities.

Academic and Industrial Research Applications of Empagliflozin Ortho Isomer

Role in Pharmaceutical Quality Control and Regulatory Compliance

The control of impurities is a fundamental requirement for ensuring the safety and efficacy of pharmaceutical products. alentris.org Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict guidelines on the acceptable levels of impurities in medications. alentris.org The Empagliflozin (B1684318) ortho isomer is a known process-related impurity that must be carefully monitored and controlled throughout the manufacturing process.

Impurity Monitoring in Active Pharmaceutical Ingredient (API) and Drug Product

The Empagliflozin ortho isomer is identified as a specified impurity in the manufacturing of Empagliflozin. Its presence in the Active Pharmaceutical Ingredient (API) or the final drug product must be quantified to ensure it does not exceed established safety thresholds. alentris.org High-Performance Liquid Chromatography (HPLC) is a common analytical technique employed for the detection, separation, and quantification of this isomer and other related substances from the main empagliflozin compound. alentris.orgmathewsopenaccess.comnih.gov

The ortho isomer is used as a reference standard in these analytical procedures. aquigenbio.com By using a well-characterized standard of the this compound, analytical chemists can accurately calibrate their instruments and validate their methods for precision, accuracy, and sensitivity. This ensures that any amount of the ortho isomer impurity present in a batch of Empagliflozin can be reliably measured. The identification and control of such impurities are vital for maintaining the consistent quality and purity of the final pharmaceutical product. daicelpharmastandards.comsynzeal.com

| Application Area | Role of this compound | Key Analytical Technique | Regulatory Significance |

|---|---|---|---|

| API & Drug Product Analysis | Reference Standard for Impurity Quantification | High-Performance Liquid Chromatography (HPLC) | Ensures batch-to-batch consistency and compliance with purity specifications. |

| Analytical Method Validation | Calibration Standard | HPLC, UPLC | Validates the accuracy, precision, and specificity of methods used for quality control. |

| Process Optimization | Marker for Impurity Formation | Process Analytical Technology (PAT) | Helps identify and modify synthesis steps to minimize impurity generation. |

Contribution to Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)

For a new drug to be approved (NDA) or for a generic version to be marketed (ANDA), pharmaceutical companies must submit a comprehensive dossier of data to regulatory authorities. fda.govthepharmaletter.com A critical component of this submission is the complete characterization of the drug substance, including the identification and quantification of all potential impurities. alentris.org

The availability and use of the this compound as a reference standard is essential for this process. aquigenbio.comsynzeal.com It allows developers of generic empagliflozin products to demonstrate that their manufacturing process consistently produces an API with an impurity profile comparable to that of the originator's product. aquigenbio.com For both NDAs and ANDAs, data on the control of specific impurities like the ortho isomer are required to assure regulators of the product's safety and quality. synzeal.com This includes providing detailed characterization data for the impurity standard itself, often including 1H-NMR, Mass Spectrometry, and HPLC purity analyses. daicelpharmastandards.comsynthinkchemicals.com

Investigative Studies Using this compound as a Model Compound

Beyond its role in quality control, the this compound is a valuable tool in a research setting for investigating the chemical properties of empagliflozin.

Research into Degradation Pathways and Stability Profiles of Empagliflozin

Forced degradation studies are a regulatory requirement and a key part of drug development, designed to identify the likely degradation products that may form under various stress conditions. ijsdr.orgjetir.org These studies involve subjecting the drug substance to stresses such as acid and base hydrolysis, oxidation, heat, and light. jetir.orgjchr.org

In this context, the this compound can be used as a model compound. By intentionally synthesizing the isomer, researchers can study its distinct physical, chemical, and spectral properties. This information helps in identifying the specific conditions during synthesis or storage that might lead to the formation of this isomer. Understanding these degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions and shelf-life for the empagliflozin drug product. wisdomlib.org

| Stress Condition | Potential Degradation Outcome | Role of Ortho Isomer Standard |

|---|---|---|

| Acid Hydrolysis | Formation of various degradants | Helps to chromatographically resolve and identify potential isomers formed under acidic stress. jchr.org |

| Base Hydrolysis | Formation of various degradants | Aids in developing stability-indicating methods that can distinguish the API from base-induced impurities. jetir.org |

| Oxidation (e.g., H₂O₂) | Formation of oxidative byproducts | Used to confirm that analytical methods can separate the parent drug from oxidative impurities. asianpubs.org |

| Thermal Stress | Formation of heat-related impurities | Serves as a marker in stability studies to assess the impact of temperature on impurity formation. ijsdr.org |

Assessment of Potential Pharmacological and Toxicological Properties in a Research Setting

While the parent compound, empagliflozin, has a well-characterized pharmacological and toxicological profile, the properties of its impurities are also of regulatory interest. fda.govnih.gov In a research setting, isolated impurities like the this compound can be used to assess potential biological activity.

Investigative studies may be conducted to determine if the ortho isomer interacts with the SGLT2 transporter or other biological targets. Furthermore, in silico (computational) toxicology models can be used to predict the potential for toxicity, mutagenicity, or other adverse effects. scielo.br These research-based assessments help to establish a scientifically sound justification for the impurity limits set for the final drug product, ensuring that any trace amounts present are highly unlikely to pose a risk to patients.

Q & A

Q. What criteria define a robust in vivo model for studying the ortho isomer’s off-target effects?

- Methodological Answer : Prioritize diabetic models (e.g., db/db mice, Zucker diabetic fatty rats) with documented SGLT2 expression profiles. Include sham-treated controls and blinded randomization to minimize bias. Adhere to ARRIVE 2.0 guidelines for reporting animal studies, with pre-registered protocols on platforms like Open Science Framework .

Q. How can systematic reviews and meta-analyses improve the translational relevance of isomer studies?

- Methodological Answer : Follow PRISMA guidelines to synthesize data from preclinical and clinical trials. Use GRADE criteria to assess evidence quality, focusing on risk of bias (e.g., incomplete outcome data). Stratify results by isomer purity (e.g., ≥95% vs. <95%) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。